molecular formula C19H18N2O2S B2983571 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034271-08-2

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2983571
CAS No.: 2034271-08-2
M. Wt: 338.43
InChI Key: YROVHENLAADPEJ-UHFFFAOYSA-N
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Description

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound featuring a phenoxy group, a thiophene ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenoxy and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated derivatives on the aromatic rings.

Scientific Research Applications

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with nucleic acids or proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-N-(pyridin-3-ylmethyl)propanamide: Lacks the thiophene ring, which may reduce its biological activity.

    2-phenoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide: Contains a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.

Uniqueness

2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the combination of phenoxy, thiophene, and pyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Properties

IUPAC Name

2-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-14(23-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-24-18/h2-11,13-14H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROVHENLAADPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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